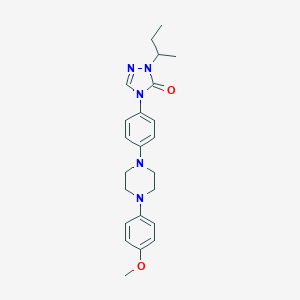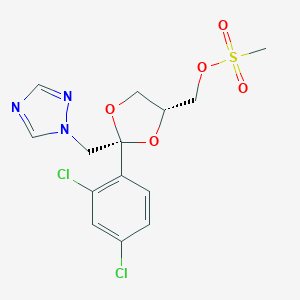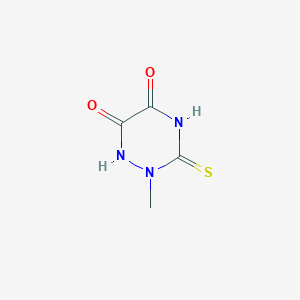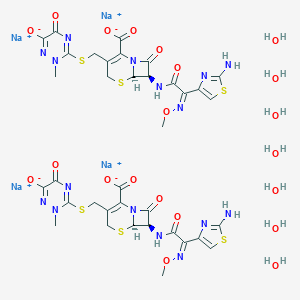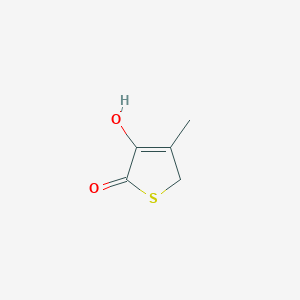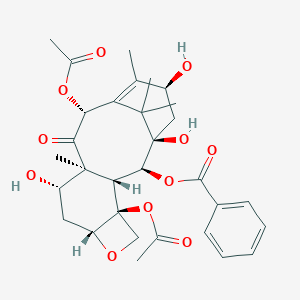
バッカチンIII
説明
バッカチン III は、イチイ属(Taxus 種)から単離された天然化合物です。 これは、広く使用されている抗癌剤であるパクリタキセルの生合成経路における重要な前駆体です 。 バッカチン III は、複数のヒドロキシル基とオキセタン環を含む複雑な分子構造で知られています .
2. 製法
合成経路と反応条件: バッカチン III は、10-デアセチルバッカチン III から、酵素 10-デアセチルバッカチン III-10-O-アセチルトランスフェラーゼによって触媒されるアシル転移反応により合成することができます 。 この反応は通常、わずかに酸性な環境と、補因子としてのアセチル-CoA の存在などの条件を必要とします .
工業生産方法: バッカチン III の工業生産には、イチイの葉などの再生可能な資源からの抽出が伴い、その後にインサイチュー全細胞生体変換が行われます 。 この方法は、10-デアセチルバッカチン III の抽出と、必要な酵素を発現するように遺伝子操作された微生物株を用いたバッカチン III への変換を統合しています .
反応の種類:
酸化: バッカチン III は、特にヒドロキシル基で酸化反応を受ける可能性があります。
還元: 還元反応は、オキセタン環や他の官能基を修飾することができます。
置換: 置換反応は、多くの場合、アセチル基を伴い、さまざまな誘導体をもたらします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アセチル化反応では、通常、ピリジンなどの塩基の存在下で無水酢酸が使用されます。
主な生成物: これらの反応によって生成される主な生成物には、バッカチン III のさまざまな誘導体が含まれており、これらはさらに加工されてパクリタキセルを生成することができます .
4. 科学研究への応用
バッカチン III は、科学研究、特に化学、生物学、医学の分野で重要な用途があります 。 これは、乳がん、肺がん、卵巣がんなど、さまざまながんの治療に使用されるパクリタキセルの半合成生産における重要な中間体として役立ちます 。 さらに、バッカチン III は、複雑な天然物の生合成や新しい抗癌剤の開発に関する研究にも使用されています .
科学的研究の応用
Baccatin III has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It serves as a key intermediate in the semi-synthetic production of paclitaxel, which is used in the treatment of various cancers, including breast, lung, and ovarian cancers . Additionally, Baccatin III is used in studies related to the biosynthesis of complex natural products and the development of new anti-cancer agents .
作用機序
バッカチン III の主な作用機序は、パクリタキセルの前駆体としての役割です 。 パクリタキセルは、微小管を安定化させることで作用し、癌細胞の細胞分裂を阻害し、アポトーシスを誘導します 。 分子標的は、微小管の構造的枠組みを形成するタンパク質であるチューブリンです .
類似化合物:
10-デアセチルバッカチン III: パクリタキセル生合成経路の別の前駆体です.
タキサジエン: タキサンの生合成における初期の中間体です.
独自性: バッカチン III は、パクリタキセルの生合成における特定の役割と、パクリタキセルの活性に不可欠な複数の官能基を含む複雑な分子構造のためにユニークです 。 他の類似化合物とは異なり、バッカチン III はパクリタキセル合成の最終段階に直接関与し、重要な中間体となります .
生化学分析
Biochemical Properties
Baccatin III interacts with a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into Baccatin III in taxol biosynthesis .
Cellular Effects
Baccatin III has been evaluated and compared for its cytotoxic properties in different human cancer cell lines, namely human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431) and human liver cancer cells (HepG2) . Among the various cancer lines tested, HeLa was more susceptible to Baccatin III with IC 50 of 4.30 µM while IC 50 values for A549, A431 and HepG2 ranged from 4 to 7.81 µM .
Molecular Mechanism
Baccatin III shows G2/M phase cell cycle arrest, production of reactive oxygen species and depolarised mitochondrial membrane potential . In addition, annexin V-FITC staining was performed which showed the apoptotic cell death of HeLa cells, when treated with Baccatin III .
Metabolic Pathways
Baccatin III is involved in the biosynthetic pathway of Taxol
準備方法
Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylbaccatin III through an acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase . This reaction typically requires conditions such as a slightly acidic environment and the presence of acetyl-CoA as a cofactor .
Industrial Production Methods: Industrial production of Baccatin III often involves the extraction from renewable sources like Taxus needles, followed by in situ whole-cell biotransformation . This method integrates the extraction of 10-deacetylbaccatin III and its conversion to Baccatin III using microbial strains engineered to express the necessary enzymes .
Types of Reactions:
Oxidation: Baccatin III can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the oxetane ring and other functional groups.
Substitution: Substitution reactions often involve the acetyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Acetylation reactions typically use acetic anhydride in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include various derivatives of Baccatin III, which can be further processed to produce paclitaxel .
類似化合物との比較
10-Deacetylbaccatin III: Another precursor in the paclitaxel biosynthesis pathway.
Taxadiene: An early intermediate in the biosynthesis of taxanes.
Uniqueness: Baccatin III is unique due to its specific role in the biosynthesis of paclitaxel and its complex molecular structure, which includes multiple functional groups that are essential for the activity of paclitaxel . Unlike other similar compounds, Baccatin III is directly involved in the final steps of paclitaxel synthesis, making it a critical intermediate .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029474 | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27548-93-2 | |
| Record name | Baccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baccatin III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






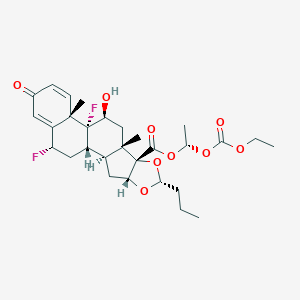

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
